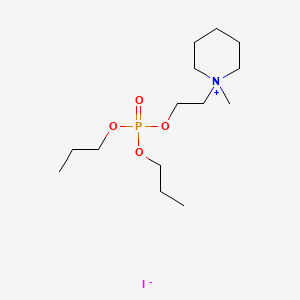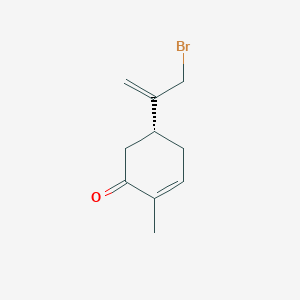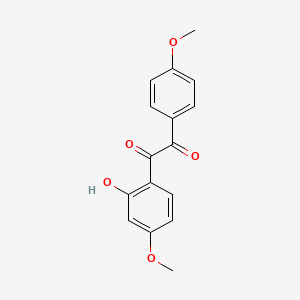
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can be achieved through several synthetic routes. One common method involves the condensation of 2-hydroxy-4-methoxybenzaldehyde with 4-methoxybenzaldehyde in the presence of a base, followed by oxidation to form the desired diketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols.
Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione depends on its specific application. For example, if used as an antimicrobial agent, it may disrupt bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would vary based on the compound’s specific interactions with biological systems.
Comparison with Similar Compounds
Similar Compounds
1-(2-Hydroxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks methoxy groups.
1-(4-Methoxyphenyl)-2-phenylethane-1,2-dione: Similar structure but lacks the hydroxy group.
Uniqueness
1-(2-Hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione is unique due to the presence of both hydroxy and methoxy groups on the aromatic rings, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
77184-86-2 |
|---|---|
Molecular Formula |
C16H14O5 |
Molecular Weight |
286.28 g/mol |
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-2-(4-methoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C16H14O5/c1-20-11-5-3-10(4-6-11)15(18)16(19)13-8-7-12(21-2)9-14(13)17/h3-9,17H,1-2H3 |
InChI Key |
VTBKVWRCIDCQCM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=O)C2=C(C=C(C=C2)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



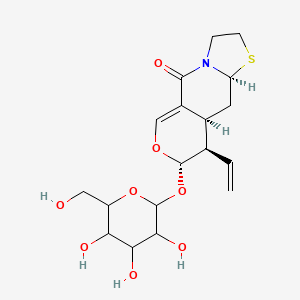
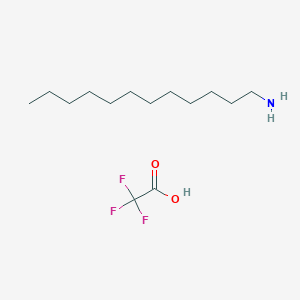
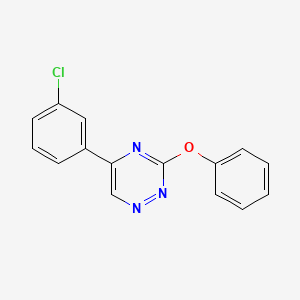
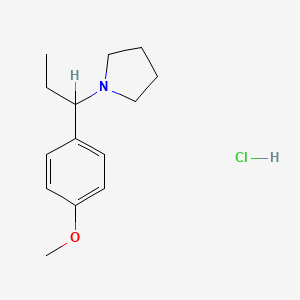



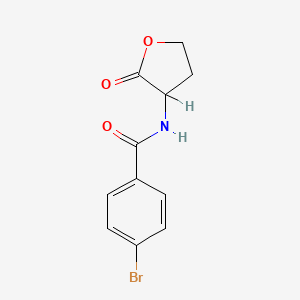
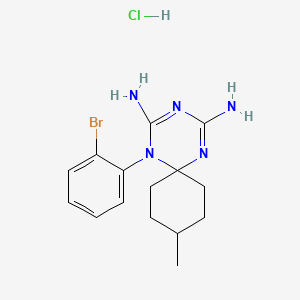
![N-{3-[(2-Ethoxyethyl)(ethyl)amino]phenyl}acetamide](/img/structure/B14449201.png)
silane](/img/structure/B14449210.png)
